molecular formula C8H5ClFNS B053066 2-(Chloromethyl)-6-fluoro-1,3-benzothiazole CAS No. 124050-14-2

2-(Chloromethyl)-6-fluoro-1,3-benzothiazole

Cat. No.: B053066
CAS No.: 124050-14-2
M. Wt: 201.65 g/mol
InChI Key: NRIXPAHXATYPCR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-fluoro-1,3-benzothiazole: is a heterocyclic aromatic compound that contains a benzothiazole ring substituted with a chloromethyl group at the 2-position and a fluorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-fluoro-1,3-benzothiazole typically involves the chloromethylation of 6-fluoro-1,3-benzothiazole. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, safety measures are crucial due to the use of hazardous reagents and the potential for by-product formation.

Comparison with Similar Compounds

Uniqueness: The combination of the chloromethyl and fluoro substituents in 2-(Chloromethyl)-6-fluoro-1,3-benzothiazole provides a unique reactivity profile, making it a versatile intermediate for various synthetic applications. The presence of the fluorine atom can also enhance the compound’s stability and biological activity compared to non-fluorinated analogs .

Properties

IUPAC Name

2-(chloromethyl)-6-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNS/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIXPAHXATYPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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